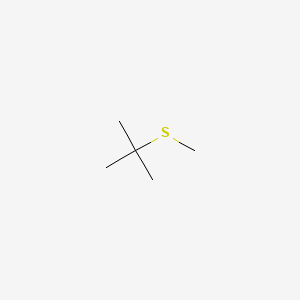

叔丁基甲硫醚

描述

Tert-Butyl methyl sulfide is used for LPG refining process and it has a high content of sulfur .

Synthesis Analysis

Tert-Butyl methyl sulfide is used in the synthesis of N-heterocycles via sulfinimines . It is also used in the alkylation of p-cresol with tert-butyl alcohol .Molecular Structure Analysis

The molecular formula of tert-Butyl methyl sulfide is C5H12S and its molecular weight is 104.21 .Chemical Reactions Analysis

Tert-Butyl methyl sulfide is involved in various chemical reactions. For instance, it has been reported to undergo enantioselective oxidation catalyzed by an alloxazine-cyclodextrin conjugate .Physical And Chemical Properties Analysis

Tert-Butyl methyl sulfide is a colorless to light yellow to light orange clear liquid. It has a boiling point of 102 °C, a specific gravity of 0.83 at 20/20, and a refractive index of 1.44 .科学研究应用

氧化反应

- 叔丁基过氧化氢氧化:叔丁基过氧化氢 (TBHP) 可有效地将各种硫化物转化为亚砜和砜,包括将 4,6-二甲基二苯并噻吩等硬硫化物氧化为二氧化物。此过程展示了叔丁基甲硫醚如何参与氧化反应,转化受反应条件和催化的影响。这些反应的动力学和机理也已得到探索 (Wang, Lente, & Espenson, 2002).

酯化和 Ritter 反应

- 一锅酯化:叔丁基甲醚 (TBME) 与叔丁基甲硫醚密切相关,已用于羧酸的酯化。该过程在酯化中表现出显着的区域选择性,并且几乎可以定量收率实现一锅酯化和 Ritter 反应 (Dawar, Raju, & Ramakrishna, 2011).

计算研究和构象分析

- 构象自由能差:已经进行计算研究来了解含有叔丁基甲硫醚的化合物中的构象自由能差。这些研究提供了对分子内电荷分布和相互作用的见解,有助于理解叔丁基硫醚在各种化学环境中的结构和电子方面 (Juaristi & Notario, 2013).

有机化合物的合成

- 转化为 1,3-恶噻烷:叔丁基 2-羟烷基硫醚(可以从涉及叔丁基甲硫醚的反应中衍生)直接转化为 1,3-恶噻烷。此过程突出了其在合成特定环状有机化合物中的作用 (Porter, Saez, & Sandhu, 2006).

- 镍催化的环丙烷化:由叔丁基甲基砜(一种相关化合物)制备的叔丁基磺酰甲基锂用于烯烃镍催化环丙烷化中的亚甲基转移反应。此应用强调了叔丁基甲硫醚衍生物在有机合成中的多功能性 (Gai, Julia, & Verpeaux, 1991).

噻花冠醚的合成

- 对叔丁基噻花[4]醚的合成:对叔丁基苯酚与元素硫在碱存在下的反应(叔丁基甲硫醚可以是反应中间体)导致对叔丁基噻花[4]醚的合成。该化合物在超分子化学和材料科学中具有应用 (Kumagai 等人,1997).

无金属 S-甲基化

- 二芳基二硫化物的 S-甲基化:已经建立了一种使用二叔丁基过氧化物对二芳基二硫化物进行 S-甲基化的无金属方法。此过程涉及叔丁基甲硫醚衍生物,证明了其在无金属和中性条件下在有机合成中的用途 (Wu & Wang, 2018).

作用机制

Target of Action

Tert-Butyl methyl sulfide is a sulfur analog of ethers It’s known that sulfur compounds are generally more reactive than their oxygen counterparts due to the greater nucleophilicity of sulfur .

Mode of Action

It’s known that sulfides, in general, are chemically more reactive than ethers, reflecting the greater nucleophilicity of sulfur relative to oxygen . This suggests that Tert-Butyl methyl sulfide may interact with its targets through nucleophilic substitution reactions.

安全和危害

未来方向

While specific future directions for tert-Butyl methyl sulfide are not mentioned in the retrieved papers, its use in the synthesis of N-heterocycles via sulfinimines and in the alkylation of p-cresol with tert-butyl alcohol suggests potential applications in the development of new synthetic methodologies .

属性

IUPAC Name |

2-methyl-2-methylsulfanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12S/c1-5(2,3)6-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFVCTVYZFTORU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210644 | |

| Record name | Propane, 2-methyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6163-64-0 | |

| Record name | tert-Butyl methyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006163640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl methyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 2-methyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-methylsulfanylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-Butyl methyl sulfide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GNH9VB6FM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

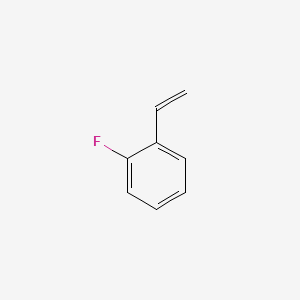

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

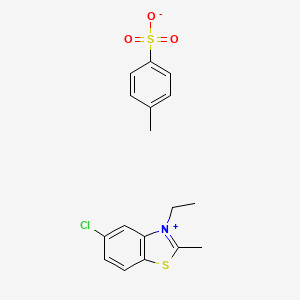

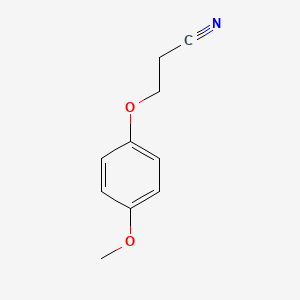

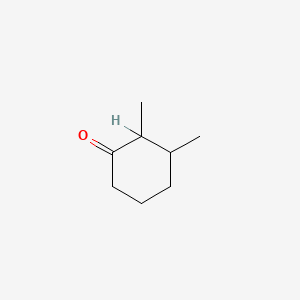

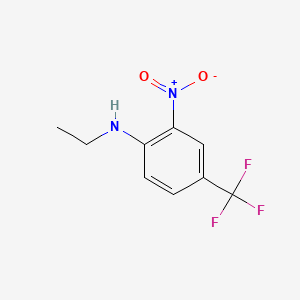

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of tert-Butyl methyl sulfide?

A: tert-Butyl methyl sulfide is a thioether with the molecular formula C5H12S and a molecular weight of 92.2 g/mol. While specific spectroscopic data isn't provided in the excerpts, gas chromatography is a common technique for identifying and quantifying this compound [].

Q2: How does tert-Butyl methyl sulfide's structure affect its self-assembly on surfaces?

A: Research shows that despite the steric bulk of the tert-butyl group, tert-Butyl methyl sulfide forms highly ordered arrays on gold surfaces, as observed through scanning tunneling microscopy (STM) []. This suggests strong intermolecular interactions overcome the steric hindrance. In contrast, its isomer, butyl sec-butyl sulfide, does not form such ordered arrays, likely due to weaker enantiospecific interactions leading to a variety of less stable assemblies [].

Q3: What are the applications of tert-Butyl methyl sulfide as a reagent in chemical synthesis?

A: tert-Butyl methyl sulfide is commonly employed as a substrate in enantioselective oxidations to produce chiral sulfoxides [, ]. It serves as a model compound to assess the efficacy and selectivity of various catalysts, including oxaziridines [], planar chiral flavinium salts [], and cyclodextrin conjugates [], in achieving enantioselective sulfoxidation reactions.

Q4: How does tert-Butyl methyl sulfide compare to other sulfides in terms of its reactivity in enantioselective oxidations?

A: tert-Butyl methyl sulfide generally exhibits higher enantioselectivity in oxidation reactions compared to aryl methyl sulfides []. For instance, using planar chiral flavinium salts as catalysts, enantioselectivities of up to 65% ee were achieved for tert-Butyl methyl sulfide, while aromatic sulfides reached up to 61% ee []. This difference likely arises from the steric bulk of the tert-butyl group, influencing the approach of the oxidizing agent and favoring one enantiomeric pathway.

Q5: Are there computational chemistry studies related to tert-Butyl methyl sulfide's reactivity?

A: Yes, computational methods like PM3 have been used to study the transition state geometry of tert-Butyl methyl sulfide's oxidation by 3,3-dibromo-(camphorsulfonyl)oxaziridine []. This study revealed a spiro arrangement between the oxaziridine ring and the sulfur atom in the transition state, offering insights into the reaction mechanism and origin of enantioselectivity [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, 1,1-dimethylethyl ester](/img/structure/B1345588.png)